3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one 3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC11175257
InChI: InChI=1S/C18H16O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h3-9,11H,10H2,1-2H3
SMILES: CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol

3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC11175257

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
IUPAC Name 3-(3-methylbut-2-enoxy)benzo[c]chromen-6-one
Standard InChI InChI=1S/C18H16O3/c1-12(2)9-10-20-13-7-8-15-14-5-3-4-6-16(14)18(19)21-17(15)11-13/h3-9,11H,10H2,1-2H3
Standard InChI Key IPOPAICMPANOSH-UHFFFAOYSA-N
SMILES CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C
Canonical SMILES CC(=CCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the 6H-benzo[c]chromen-6-one family, characterized by a fused bicyclic system comprising a benzene ring condensed with a chromenone moiety. The 3-methyl-2-butenyloxy substituent introduces a prenyl-like ether group, enhancing lipophilicity and influencing molecular interactions . Key structural identifiers include:

PropertyValueSource
IUPAC Name3-[(3-Methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC₁₈H₂₀O₃
Molecular Weight284.355 g/mol
ChemSpider ID1537108
Registry Number (RN)374759-88-3

The tetrahydrobenzo[c]chromenone core confers rigidity, while the 3-methyl-2-butenyloxy side chain may facilitate membrane permeability, a critical factor in drug design .

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via Ullmann-type coupling between a 1,3-dihydroxybenzene derivative and a brominated benzoic acid precursor. Early methods described in WO2007/032556 required harsh conditions (100°C, aqueous NaOH, CuSO₄ catalyst), yielding ≤60% product . Recent advancements (EP2674422A1) employ sodium carbonate and copper iodide under milder temperatures (70–80°C), achieving yields >85% . Key steps include:

  • Condensation:
    Resorcinol derivatives react with 2-bromo-5-(3-methyl-2-butenyloxy)benzoic acid in the presence of Cu(I) catalysts.

    Resorcinol+2-Bromo-5-(prenyloxy)benzoic acidCuI, Na₂CO₃3-[(3-Methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one\text{Resorcinol} + \text{2-Bromo-5-(prenyloxy)benzoic acid} \xrightarrow{\text{CuI, Na₂CO₃}} \text{3-[(3-Methyl-2-butenyl)oxy]-6H-benzo[c]chromen-6-one}
  • Purification:
    Impurities (e.g., residual copper salts) are removed by converting the product to its open-ring carboxylate form using NaOH, followed by acidification to regenerate the chromenone .

Industrial-Scale Optimization

The EP2674422A1 patent emphasizes cost-effective scalability:

  • Catalyst System: Substituting CuSO₄ with CuI reduces metal leaching and improves recyclability .

  • Bubbling Mitigation: Combining hydroxide and carbonate salts suppresses CO₂ release, enhancing reaction control .

  • Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF) optimize solubility without side reactions .

Pharmacological Relevance

Glucocorticoid Receptor Interactions

Although direct binding data for this compound are unavailable, structurally related 3-hydroxy-6H-benzo[c]chromen-6-one derivatives exhibit nanomolar affinity for glucocorticoid receptors (GRs) . The prenyloxy group may sterically hinder GR activation, suggesting utility as a partial agonist/antagonist in inflammatory disorders .

Estrogen Receptor Modulation

Applications in Medicinal Chemistry

Intermediate for Drug Candidates

This compound serves as a precursor to 1,2-dihydroquinoline derivatives with anti-inflammatory and immunosuppressive properties . For example, cyclization with primary amines yields quinoline-based GR modulators under investigation for autoimmune diseases .

Structure-Activity Relationship (SAR) Insights

  • Prenyloxy Chain: Elongation or branching (e.g., geranyl vs. 3-methyl-2-butenyl) modulates GR/ER selectivity .

  • Chromenone Oxidation State: The 6-keto group is critical for hydrogen bonding with receptor Asp200 (GR) or Glu353 (ERα) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator